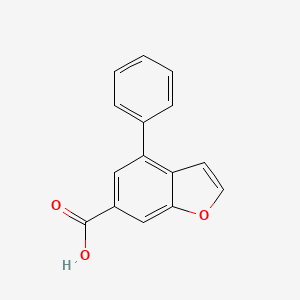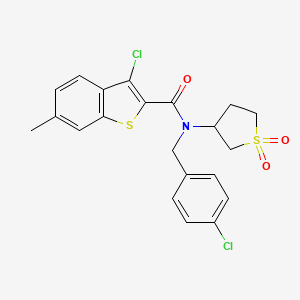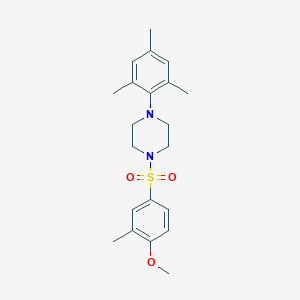![molecular formula C29H23N3O B12126874 6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126874.png)
6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound with a molecular formula of C({29})H({23})N(_{3})O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(benzyloxy)benzaldehyde and 7-methylindole.
Condensation Reaction: The initial step involves a condensation reaction between 2-(benzyloxy)benzaldehyde and 7-methylindole in the presence of a suitable catalyst like p-toluenesulfonic acid (PTSA) under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the indoloquinoxaline core structure. This step often requires a strong acid like hydrochloric acid (HCl) or sulfuric acid (H(_2)SO(_4)).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)), leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)), resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral conditions.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Reduced indoloquinoxaline compounds.
Substitution: Substituted benzylic derivatives.
Scientific Research Applications
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline exerts its effects involves interactions with various molecular targets and pathways. These may include:
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Signal Transduction Modulation: The compound can modulate signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives:
6-(2-Methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties and biological activities.
6-(2-Hydroxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: Contains a hydroxy group, which may enhance its solubility and reactivity.
6-(2-Chlorobenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: The presence of a chlorine atom can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific benzyloxy substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H23N3O |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-methyl-6-[(2-phenylmethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C29H23N3O/c1-20-10-9-14-23-27-29(31-25-16-7-6-15-24(25)30-27)32(28(20)23)18-22-13-5-8-17-26(22)33-19-21-11-3-2-4-12-21/h2-17H,18-19H2,1H3 |
InChI Key |
RUSFRGZPUHFHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=CC=C5OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126794.png)

![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12126814.png)
![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12126821.png)
![(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126834.png)
![4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12126837.png)


![Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-](/img/structure/B12126847.png)
![3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B12126854.png)

![1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B12126862.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12126882.png)
